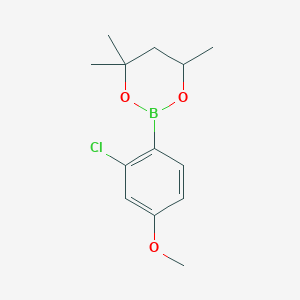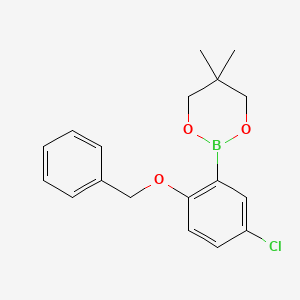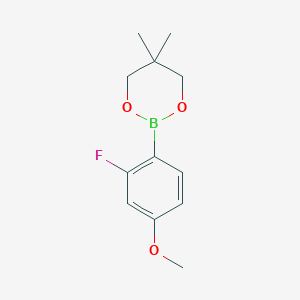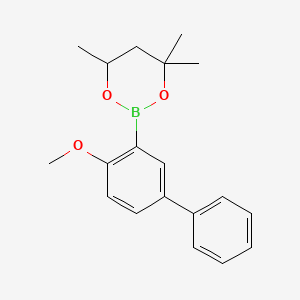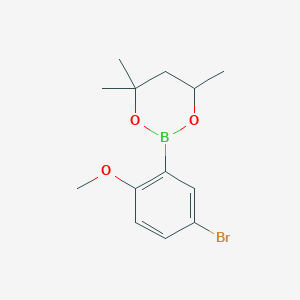
2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (BMTMD) is a boron-containing compound that has been studied for its potential applications in scientific research. BMTMD has been found to be a useful tool in the fields of biochemistry and physiology, due to its ability to bind to certain proteins and enzymes. In addition, BMTMD has been used in laboratory experiments to study the mechanism of action of certain biological processes. In
科学研究应用
2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in a variety of scientific research applications. For example, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used to study the mechanism of action of certain enzymes, such as tyrosine kinase, by binding to the enzyme and inhibiting its activity. 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been used to study the biochemical and physiological effects of certain drugs, such as the anticoagulant warfarin. Additionally, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in laboratory experiments to study the mechanism of action of certain biological processes, such as the regulation of gene expression.
作用机制
2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane binds to certain proteins and enzymes, such as tyrosine kinase, and inhibits their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, depending on the enzyme or protein being studied. For example, the inhibition of tyrosine kinase can lead to the inhibition of cell proliferation, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane vary depending on the enzyme or protein being studied. In general, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to inhibit the activity of certain enzymes and proteins, resulting in a variety of biochemical and physiological effects. For example, the inhibition of tyrosine kinase can lead to the inhibition of cell proliferation, which can have a variety of effects on the body. Additionally, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to have anticoagulant effects, due to its ability to inhibit the activity of certain clotting factors.
实验室实验的优点和局限性
2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several advantages for laboratory experiments. First, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is relatively easy to synthesize, making it a cost-effective tool for laboratory experiments. Additionally, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is highly selective in its binding to certain proteins and enzymes, making it a useful tool for studying the mechanism of action of certain biological processes. Finally, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is relatively stable, making it a reliable tool for long-term experiments.
However, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane also has some limitations. First, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not as widely available as other compounds, making it more difficult to obtain. Additionally, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not as potent as other compounds, making it less effective for certain experiments. Finally, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not as soluble as other compounds, making it more difficult to use in certain experiments.
未来方向
There are several potential future directions for the use of 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. First, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used to study the mechanism of action of other enzymes and proteins, such as proteases and kinases. Additionally, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used to study the biochemical and physiological effects of other drugs, such as anticoagulants and antibiotics. Finally, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used to study the mechanism of action of other biological processes, such as cell signaling and gene expression.
In conclusion, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a boron-containing compound that has been studied for its potential applications in scientific research. 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to be a useful tool in the fields of biochemistry and physiology, due to its ability to bind to certain proteins and enzymes. 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been used in laboratory experiments to study the mechanism of action of certain biological processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane have been discussed in this paper.
合成方法
2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized via a two-step process. The first step involves the reaction of 5-bromo-2-methoxyphenyl boronic acid with trimethylsilyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of 2-(5-bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. The second step involves the reaction of the boronic acid with trimethylsilyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of 2-(5-bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
属性
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO3/c1-9-8-13(2,3)18-14(17-9)11-7-10(15)5-6-12(11)16-4/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAKPVPQMLSJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







